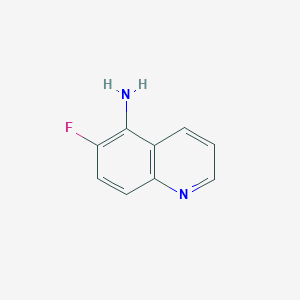

6-Fluoroquinolin-5-amine

Vue d'ensemble

Description

Applications De Recherche Scientifique

6-Fluoroquinolin-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential antibacterial properties, particularly against strains resistant to other antibiotics.

Medicine: Research is ongoing to explore its use in developing new antibacterial agents.

Industry: It is used in the production of dyes, pigments, and other fluorinated materials.

Mécanisme D'action

Target of Action

The primary targets of 6-Fluoroquinolin-5-amine, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by inhibiting the function of these enzymes. It forms a ternary complex with the DNA molecule and the enzymes, blocking bacterial DNA supercoiling . This inhibition disrupts the replication and transcription processes, leading to bacterial cell death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding of the DNA helix, which is necessary for replication . This leads to the cessation of bacterial growth and eventually results in bacterial cell death .

Pharmacokinetics

They are usually well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular effect of this compound’s action is the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth . On a cellular level, this results in the death of bacterial cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of the compound . Additionally, the presence of metal ions can lead to the formation of complexes with fluoroquinolones, which may alter their activity .

Analyse Biochimique

Biochemical Properties

It is known that quinolines, the family to which 6-Fluoroquinolin-5-amine belongs, interact with various enzymes and proteins

Cellular Effects

It is known that fluoroquinolones, a related group of compounds, can influence cell function by inhibiting bacterial DNA-gyrase, which affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that fluoroquinolones, a related group of compounds, exert their effects at the molecular level by inhibiting bacterial DNA-gyrase . This inhibition can lead to changes in gene expression and can affect the activity of various enzymes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-5-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the quinoline ring. This can be achieved by reacting 6-chloroquinoline with a fluoride source such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Fluoroquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: The amine group at the fifth position can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various acylated or sulfonylated quinoline derivatives.

Comparaison Avec Des Composés Similaires

Ciprofloxacin: A well-known fluoroquinolone antibiotic.

Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Comparison: 6-Fluoroquinolin-5-amine is unique due to its specific substitution pattern, which can lead to different biological activities compared to other fluoroquinolones. Its potential for modification at the amine group allows for the synthesis of a wide variety of derivatives with potentially unique properties.

Activité Biologique

6-Fluoroquinolin-5-amine is a compound belonging to the fluoroquinolone class, which is renowned for its broad-spectrum antibacterial and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fluorine atom at the 6-position and an amine group at the 5-position of the quinoline ring. This specific arrangement enhances its chemical reactivity and biological activity compared to other quinolone derivatives.

| Property | Description |

|---|---|

| Molecular Formula | CHFN\ |

| Molecular Weight | 164.16 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

The primary mechanism by which this compound exerts its biological effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By disrupting these processes, the compound leads to bacterial cell death, making it a potent antibacterial agent.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For example:

- Staphylococcus aureus : Effective with minimal inhibitory concentrations (MIC) in low micromolar ranges.

- Escherichia coli : Demonstrated efficacy against resistant strains.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. Its ability to inhibit viral replication has been observed in vitro, although detailed mechanisms remain to be fully elucidated.

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various quinoline derivatives, including this compound, against cancer cell lines such as H-460 (lung cancer) and HT-29 (colon cancer). The results indicated that compounds with structural similarities showed IC₅₀ values ranging from 0.03 to 4.74 µM, suggesting strong anticancer potential .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications at the C-4 position significantly influenced biological activity. Compounds similar to this compound with electron-donating groups exhibited enhanced potency against cancer cell lines compared to those with electron-withdrawing groups .

Pharmacokinetics

The pharmacokinetic properties of fluoroquinolones suggest that this compound is likely to have high gastrointestinal absorption and can penetrate the blood-brain barrier. This characteristic may enhance its therapeutic efficacy for central nervous system infections.

Propriétés

IUPAC Name |

6-fluoroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTQDABLIKHWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311399 | |

| Record name | 5-Quinolinamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251032-63-9 | |

| Record name | 5-Quinolinamine, 6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251032-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.